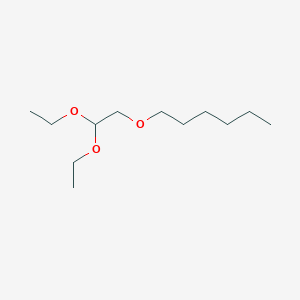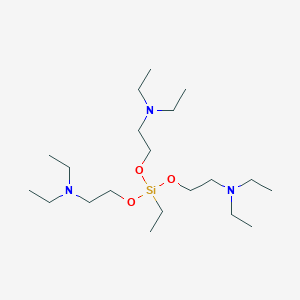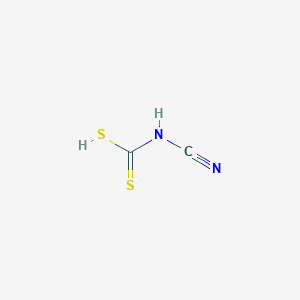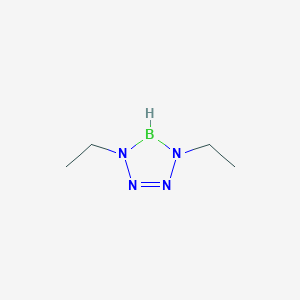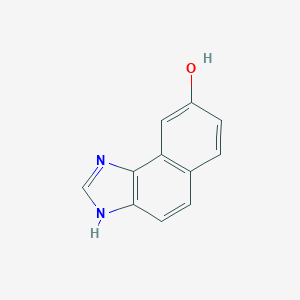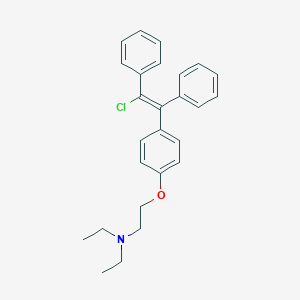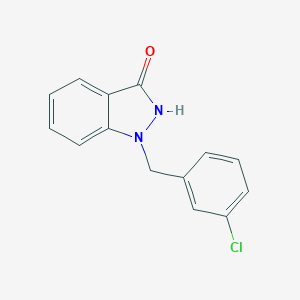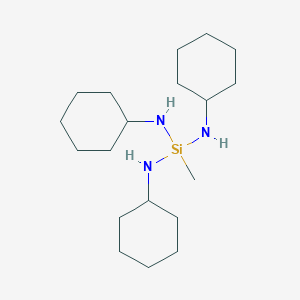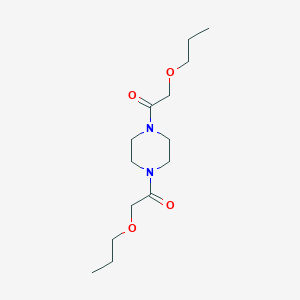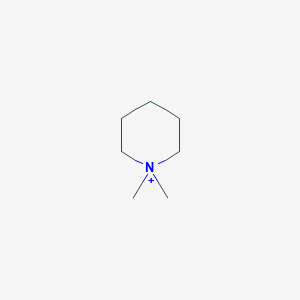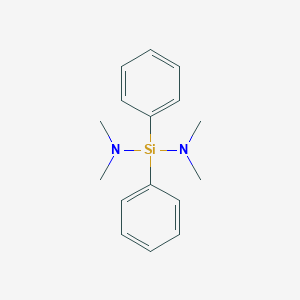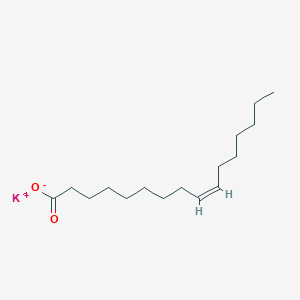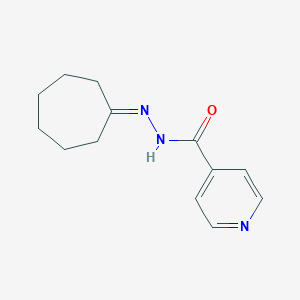
Isonicotinic acid, cycloheptylidenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, cycloheptylidenehydrazide (INH) is a synthetic compound that has been extensively studied for its potential use in the treatment of tuberculosis. INH is a hydrazide derivative of isonicotinic acid, and it is commonly used as a first-line treatment for tuberculosis. INH is also used in the treatment of other bacterial infections, such as leprosy.
Wirkmechanismus
Isonicotinic acid, cycloheptylidenehydrazide works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are responsible for the acid-fast staining property of the bacteria. Isonicotinic acid, cycloheptylidenehydrazide specifically targets the enzyme enoyl-ACP reductase, which is involved in the synthesis of mycolic acids. By inhibiting this enzyme, Isonicotinic acid, cycloheptylidenehydrazide disrupts the cell wall synthesis of the tuberculosis bacterium, leading to its death.
Biochemische Und Physiologische Effekte
Isonicotinic acid, cycloheptylidenehydrazide is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Isonicotinic acid, cycloheptylidenehydrazide has been shown to have a wide range of biochemical and physiological effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinic acid, cycloheptylidenehydrazide is a widely used drug in the treatment of tuberculosis, and its mechanism of action has been extensively studied. Isonicotinic acid, cycloheptylidenehydrazide is also relatively inexpensive and widely available. However, Isonicotinic acid, cycloheptylidenehydrazide has some limitations for laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on Isonicotinic acid, cycloheptylidenehydrazide. One area of research is the development of new drugs that target the same enzyme as Isonicotinic acid, cycloheptylidenehydrazide but with improved efficacy and reduced toxicity. Another area of research is the development of new formulations of Isonicotinic acid, cycloheptylidenehydrazide that can be more easily administered and have fewer side effects. Finally, research is needed to better understand the mechanisms of resistance to Isonicotinic acid, cycloheptylidenehydrazide and to develop strategies to overcome this resistance.
Synthesemethoden
Isonicotinic acid, cycloheptylidenehydrazide can be synthesized by reacting isonicotinic acid with cycloheptylidenehydrazine in the presence of a catalyst. The reaction yields Isonicotinic acid, cycloheptylidenehydrazide as a white crystalline powder. The synthesis of Isonicotinic acid, cycloheptylidenehydrazide is a relatively simple process, and it can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, cycloheptylidenehydrazide has been extensively studied for its potential use in the treatment of tuberculosis. It is a bactericidal drug that is effective against both active and latent forms of tuberculosis. Isonicotinic acid, cycloheptylidenehydrazide is also used in combination with other drugs to treat drug-resistant strains of tuberculosis.
Eigenschaften
CAS-Nummer |
15885-62-8 |
|---|---|
Produktname |
Isonicotinic acid, cycloheptylidenehydrazide |
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
InChI-Schlüssel |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Kanonische SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Andere CAS-Nummern |
15885-62-8 |
Löslichkeit |
34.7 [ug/mL] |
Synonyme |
N'-Cycloheptylideneisonicotinic hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



